(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one
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Description
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Innovative synthesis methods for compounds with similar structures have been developed, highlighting the interest in accessing diverse molecular architectures for further biological and chemical studies. For instance, Quadrelli et al. (2007) explored the synthesis of isoxazoline-based carbocyclic nucleosides from 1,3-cyclohexadiene through nitrosocarbonyl chemistry, demonstrating a method for creating synthons for purine nucleosides Quadrelli et al., 2007.
Pharmacological Potential
Compounds with azabicyclo and triazolyl structures have been investigated for their pharmacological activities. For example, Wadsworth et al. (1992) described the synthesis and muscarinic activities of quinuclidin-3-yltriazole and -tetrazole derivatives, indicating the potential of such compounds in developing muscarinic ligands Wadsworth et al., 1992.
Antibacterial Activities
The synthesis and evaluation of antibacterial activities of related compounds have also been a focus. Tsubouchi et al. (1994) reported on a series of 2-oxaisocephems with notable activities against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) Tsubouchi et al., 1994.
Molecular Recognition and Catalysis
Research into the molecular recognition properties of compounds containing bicyclic azoalkanes and their catalytic applications has been conducted. Bakirci et al. (2005) studied the complexation of such compounds with p-sulfonatocalix[4]arene, demonstrating strong binding attributed to spherical shape complementarity Bakirci et al., 2005.
Nanoparticle Synthesis
The role of hetero-bicyclic compounds in the synthesis and stabilization of nanoparticles has been explored. Pushpanathan and Kumar (2014) used a hetero bicyclic compound as a reducing and stabilizing agent to prepare zinc nanoparticles, showcasing the utility of such compounds in material science Pushpanathan & Kumar, 2014.
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-19(6-2-13-1-5-17-18(9-13)26-12-25-17)23-14-3-4-15(23)11-16(10-14)22-8-7-20-21-22/h1-2,5-9,14-16H,3-4,10-12H2/b6-2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEXJFOOYKWPRO-QHHAFSJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C=CC3=CC4=C(C=C3)OCO4)N5C=CN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CC(CC1N2C(=O)/C=C/C3=CC4=C(C=C3)OCO4)N5C=CN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
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